molecular formula C7H8O4S B11937687 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone CAS No. 123456-25-7

1-(Furan-2-yl)-2-(methylsulfonyl)ethanone

Cat. No.: B11937687
CAS No.: 123456-25-7
M. Wt: 188.20 g/mol
InChI Key: FNOPTHIMKBKGMN-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(methylsulfonyl)ethanone is an organic compound featuring a furan ring attached to an ethanone moiety with a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone typically involves the reaction of furan-2-carbaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Furan-2-carbaldehyde+Methylsulfonyl chlorideThis compound\text{Furan-2-carbaldehyde} + \text{Methylsulfonyl chloride} \rightarrow \text{this compound} Furan-2-carbaldehyde+Methylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols derived from the reduction of the carbonyl group.

    Substitution: Compounds with new functional groups replacing the methylsulfonyl group.

Scientific Research Applications

1-(Furan-2-yl)-2-(methylsulfonyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone.

    2-Furoic acid: Another furan derivative with different functional groups.

    5-Hydroxymethylfurfural: A furan compound with significant industrial relevance.

Uniqueness

This compound is unique due to the presence of both a furan ring and a methylsulfonyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

123456-25-7

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

1-(furan-2-yl)-2-methylsulfonylethanone

InChI

InChI=1S/C7H8O4S/c1-12(9,10)5-6(8)7-3-2-4-11-7/h2-4H,5H2,1H3

InChI Key

FNOPTHIMKBKGMN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=CO1

Origin of Product

United States

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